3-Amino-1,2,4-triazole-5-carboxylic acid

Description

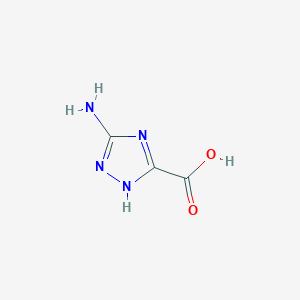

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-1,2,4-triazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRGLMCHDCMPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063110 | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3641-13-2 | |

| Record name | 3-Amino-1,2,4-triazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3641-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxy-3-amino-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003641132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3641-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3641-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CARBOXY-3-AMINO-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0Z8Y9VGO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of 3-Amino-1,2,4-triazole-5-carboxylic acid?

An In-depth Technical Guide to 3-Amino-1,2,4-triazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activities of this compound. This compound, a key heterocyclic building block, is utilized in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Compound Identification

IUPAC Name: 3-amino-1H-1,2,4-triazole-5-carboxylic acid[1][2]

Synonyms: 5-Amino-1H-1,2,4-triazole-3-carboxylic acid, ATZc

CAS Numbers:

Molecular Structure: The core structure consists of a 1,2,4-triazole (B32235) ring substituted with an amino group at position 3 and a carboxylic acid group at position 5.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Data is presented for both the anhydrous form and its common hydrate.

Table 1: Physical Properties

| Property | Value | Form |

| Appearance | White to off-white crystalline powder or solid[3][5][6] | Both |

| Melting Point | 182 °C (decomposes)[5][7][8] | Hydrate |

| Solubility | Sparingly soluble in water; Soluble in aqueous base and heated DMSO[3][6][9] | Anhydrous |

| Very soluble in water[3] | Hydrate | |

| pKa (Predicted) | 11.74 ± 0.40[3][6][9] | Anhydrous |

| Density (Predicted) | 1.856 ± 0.06 g/cm³[6] | Anhydrous |

Table 2: Chemical Properties

| Property | Value |

| Molecular Formula | C₃H₄N₄O₂ (Anhydrous)[3][4] C₃H₆N₄O₃ (Hydrate)[1][2] |

| Molecular Weight | 128.09 g/mol (Anhydrous basis)[3][10] 146.11 g/mol (Hydrate)[1][2] |

| Stability | Stable under normal temperatures and pressures.[3] |

| Incompatibilities | Strong oxidizing agents.[3] |

| Hazardous Decomposition | Upon combustion, may produce nitrogen oxides, carbon monoxide, and carbon dioxide.[3] |

Experimental Protocols

Synthesis of 3-Amino-1H-1,2,4-triazole-5-carboxylic acid

A documented method for the synthesis involves the cyclization of an acyclic precursor.[6]

General Procedure:

-

Dissolution: Dissolve ethyl 2-(2-carbamoyliminohydrazide)-2-oxoacetate (2 g, 35.60 mmol) in water (100 ml).

-

Reaction: Stir the reaction mixture for 12 hours at 100 °C.

-

Concentration: After the reaction is complete, concentrate the mixture under vacuum to obtain a residue.

-

Purification: Dissolve the residue in a minimal amount of water (10 ml) and purify by precipitation.

-

Product: The process yields 5-amino-1H-1,2,4-triazole-3-carboxylic acid as a white solid (1.1 g, 63% yield).[6]

-

Confirmation: The product identity is confirmed by LC/MS (electrospray ionization, m/z) analysis, showing a peak at [M + H]⁺ 129.0.[6]

Caption: Workflow for the synthesis of this compound.

Analytical Methods

Standard analytical techniques are employed for the characterization of this compound. While specific experimental parameters depend on the instrumentation used, the following methods are standard:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Spectral data is available in chemical databases.[11][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as N-H (amine), C=O (carboxylic acid), O-H (carboxylic acid), and the triazole ring vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the synthesized compound.

Applications and Biological Activity

This compound is a versatile intermediate with applications across several scientific domains.

Caption: Applications of this compound.

Key Applications

-

Pharmaceutical Synthesis: It serves as a crucial building block for synthesizing a range of therapeutic agents, including antifungal, antiviral, and potential anticancer compounds.[3][13] It is specifically used in the synthesis of purine nucleotide analogs.[6]

-

Agrochemicals: The compound is an intermediate in the production of herbicides and plant growth regulators.[3]

-

Material Science: It has been utilized in the synthesis of novel three-dimensional metal-organic frameworks (MOFs), such as [ZnF(AmTAZ)].[5][7][10]

Biological Activity: Enzyme Inhibition

A notable biological activity of this compound is its role as an enzyme inhibitor. It has been shown to inhibit the activity of catalase, an important antioxidant enzyme that breaks down hydrogen peroxide.[3][14] The inhibition is pH-dependent, with the strongest inhibition observed at pH 7.5 (IC₅₀: 23.21 µM).[14] This inhibitory action is significant for drug development research.[14]

Caption: Inhibition of Catalase by this compound.

Safety and Handling

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][8]

-

Precautionary Measures: Avoid contact with skin and eyes. Wear suitable protective clothing, gloves, and eye/face protection. Use only in a well-ventilated area.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep the container tightly closed.[3]

References

- 1. This compound hydrate | C3H6N4O3 | CID 16211818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound hydrate | 304655-78-5 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [oakwoodchemical.com]

- 5. Manufacturers of this compound hydrate, 98%, CAS 304655-78-5, A 1463, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 6. This compound | 3641-13-2 [chemicalbook.com]

- 7. alkalisci.com [alkalisci.com]

- 8. 3-氨基-1,2,4-三唑-5-羧酸 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound CAS#: 3641-13-2 [m.chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. This compound(3641-13-2) 1H NMR [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Synthesis of 3-Amino-1,2,4-triazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA) is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmaceutical agents. Its structural motif is incorporated into various drugs, including antiviral and anticancer therapeutics. Notably, ATCA is a key precursor in the synthesis of Ribavirin, a broad-spectrum antiviral medication. This technical guide provides a comprehensive overview of the primary synthesis pathways for ATCA, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in its efficient and effective preparation.

Core Synthesis Pathways

The synthesis of this compound predominantly proceeds through the cyclocondensation of aminoguanidine (B1677879) with a dicarboxylic acid or its derivative. The most common and direct route involves the reaction with oxalic acid. An alternative, though less detailed in available literature for this specific compound, involves the use of diethyl oxalate. A secondary pathway includes the hydrolysis of a corresponding ester or amide derivative.

Pathway 1: Cyclocondensation of Aminoguanidine with Oxalic Acid

This is the most direct and widely referenced method for the synthesis of ATCA. The reaction involves the condensation of aminoguanidine with oxalic acid, followed by an intramolecular cyclization to form the triazole ring.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of ATCA.

Experimental Protocol:

A more detailed, analogous procedure for a methylated derivative, 5-Amino-1-methyl-1H-[1][3][4]triazole-3-carboxylic Acid, provides valuable insight into the likely reaction conditions.[3]

-

Materials: Aminoguanidine salt (e.g., bicarbonate or hydrochloride), Oxalic acid, a suitable base (e.g., potassium hydroxide), Hydrochloric acid (for acidification).

-

Procedure:

-

A solution of 1-methyl-1-oxaloaminoguanidine (a derivative of aminoguanidine and oxalic acid) and potassium hydroxide (B78521) in water is heated at reflux for 4 hours.[3]

-

Upon cooling, the reaction mixture is acidified with 2 M HCl.[3]

-

The resulting precipitate is filtered off and washed with water to yield the product.[3]

-

Quantitative Data:

The synthesis of the analogous 5-Amino-1-methyl-1H-[1][3][4]triazole-3-carboxylic Acid reports a high yield.

| Product | Starting Material | Reagents | Reaction Time | Yield | Reference |

| 5-Amino-1-methyl-1H-[1][3][4]triazole-3-carboxylic Acid | 1-methyl-1-oxaloaminoguanidine | KOH, HCl | 4 hours | 79% | [3] |

Table 1: Quantitative data for the synthesis of a methylated analog of ATCA.

Alternative Synthetic Approaches

While the direct condensation with oxalic acid is the primary route, other potential pathways to ATCA exist, although they are less documented for this specific molecule.

Pathway 2: Hydrolysis of Ester Precursors

ATCA can theoretically be synthesized by the hydrolysis of its corresponding esters, such as ethyl 5-amino-1,2,4-triazole-3-carboxylate. This method is common for the preparation of carboxylic acids from their esters.

Reaction Scheme:

Figure 2: Hydrolysis of an ester to yield ATCA.

Experimental Considerations:

The hydrolysis would typically be carried out under acidic or basic conditions, followed by neutralization to precipitate the carboxylic acid. While a specific protocol for the hydrolysis of ethyl 5-amino-1,2,4-triazole-3-carboxylate to ATCA is not detailed in the searched literature, this remains a viable synthetic strategy.

Decarboxylation of ATCA

It is noteworthy that this compound can be decarboxylated to form 3-amino-1,2,4-triazole by heating it above its melting point.[5] This reaction underscores the identity and utility of ATCA as a precursor to other important triazole derivatives.

Conclusion

The synthesis of this compound is most directly achieved through the cyclocondensation of aminoguanidine with oxalic acid. While a complete, step-by-step protocol with quantitative yields for this specific reaction is not fully detailed in a single published source, analogous procedures suggest a high-yielding and straightforward synthesis. Further research to optimize reaction conditions for this specific transformation would be beneficial for large-scale production. The alternative pathway of ester hydrolysis also presents a viable, albeit less documented, route to this important pharmaceutical intermediate. This guide provides a foundational understanding for researchers to develop robust and efficient syntheses of ATCA.

References

Spectroscopic and Mechanistic Insights into 3-Amino-1,2,4-triazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 3-Amino-1,2,4-triazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these characterization techniques. Furthermore, it elucidates the compound's mechanism of action as an inhibitor of the vital antioxidant enzyme, catalase.

Spectroscopic Data Analysis

The structural elucidation of this compound is reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | NH₂, NH (triazole), COOH |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | C=O, C-NH₂, C-triazole |

Note: Specific, publicly available, peer-reviewed ¹H and ¹³C NMR data for this compound is limited. The expected proton and carbon environments are listed. Researchers are advised to acquire experimental data on their specific samples for precise chemical shift and coupling constant determination.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amino group and triazole ring) |

| 3200-2500 | Very Broad | O-H stretching (carboxylic acid, hydrogen-bonded) |

| ~1720 | Strong | C=O stretching (carboxylic acid) |

| ~1650 | Medium | N-H bending (amino group) |

| 1600-1400 | Medium-Weak | C=N and C=C stretching (triazole ring) |

| ~1300 | Medium | C-N stretching |

| ~1250 | Medium | C-O stretching (carboxylic acid) |

| ~900 | Medium, Broad | O-H bending (out-of-plane, carboxylic acid dimer) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Abundance (%) | Assignment |

| 128 | Data not publicly available | [M]⁺ (Molecular Ion) |

| Fragments | Data not publicly available | Loss of H₂O, CO₂, NH₂, etc. |

Note: A GC-MS spectrum of 3-amino-1H-1,2,4-triazole-5-carboxylic acid is available in public databases such as SpectraBase, which can be consulted for detailed fragmentation patterns.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH buffer) in a 5 mm NMR tube. The choice of solvent is critical due to the presence of exchangeable protons (NH₂, NH, and COOH).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

FT-IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the clean, dry surface of the Attenuated Total Reflectance (ATR) crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans for both the background and the sample.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Note: Due to the low volatility and polar nature of this compound, derivatization (e.g., esterification of the carboxylic acid) may be necessary to improve its chromatographic behavior.

-

Derivatization (Esterification):

-

React the sample with a suitable esterifying agent (e.g., methanol (B129727) with an acid catalyst) to convert the carboxylic acid to its methyl ester.

-

Extract the derivatized product into an appropriate organic solvent.

-

-

GC-MS Analysis:

-

Gas Chromatograph:

-

Column: A polar capillary column (e.g., DB-WAX or similar).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: Standard scan rate.

-

-

Mechanism of Action: Inhibition of Catalase

3-Amino-1,2,4-triazole and its derivatives are known inhibitors of catalase, a crucial enzyme in antioxidant defense that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[1] The inhibition of catalase by this compound is of significant interest for its potential therapeutic applications and as a tool in studying oxidative stress.

The accepted mechanism involves the irreversible binding of the inhibitor to the active site of catalase.[2]

Caption: Inhibition of the catalase catalytic cycle by this compound.

The catalytic cycle of catalase involves a two-step reaction. First, the ferric heme iron (Fe³⁺) in the enzyme's active site reacts with a molecule of hydrogen peroxide to form an oxyferryl intermediate known as Compound I, releasing a molecule of water. Subsequently, Compound I reacts with a second molecule of hydrogen peroxide, regenerating the resting state of the enzyme and producing oxygen and another molecule of water.

This compound acts as an irreversible inhibitor by covalently binding to the active site of catalase, specifically with Compound I.[2] This binding event forms a stable, inactive complex, thereby preventing the enzyme from completing its catalytic cycle and effectively halting the decomposition of hydrogen peroxide.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a novel or synthesized batch of this compound is outlined below.

Caption: A typical experimental workflow for the spectroscopic characterization of this compound.

This workflow begins with the pure solid sample, which is then subjected to the three primary spectroscopic techniques. The data from each technique is processed and interpreted to provide complementary information about the molecule's functional groups, carbon-hydrogen framework, and molecular weight. The culmination of this data allows for the unambiguous confirmation of the chemical structure.

References

Unraveling the Solid State: A Technical Guide to the Structural Analysis of 3-Amino-1,2,4-triazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel therapeutic agents and functional materials necessitates a thorough understanding of its three-dimensional structure. This technical guide addresses the crystal structure of this compound, providing a summary of available data and a detailed outline of the experimental protocols typically employed for its determination.

While extensive research has been conducted on the coordination complexes and salts of this compound, a publicly available, complete single-crystal X-ray diffraction study of the free acid in its pure, uncomplexed form is not readily found in crystallographic databases. The compound is most commonly available and studied as a hydrate (B1144303). This guide, therefore, focuses on the general methodology for determining such a crystal structure and presents a logical workflow for its analysis.

Experimental Protocols: A Roadmap to Crystal Structure Determination

The determination of a small molecule's crystal structure, such as that of this compound hydrate, is a systematic process. The following sections detail the essential experimental procedures.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. For a polar molecule like this compound hydrate, several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., water, ethanol, or a mixture) is allowed to evaporate slowly at a constant temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.

-

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant's vapor into the solution reduces the compound's solubility, leading to crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization. The rate of cooling is a critical parameter that must be carefully controlled.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The process of data collection involves the following:

-

Preliminary Screening: The crystal is initially screened to assess its quality, including the diffraction intensity and the shape of the diffraction spots.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.

-

Full Data Collection: The crystal is then rotated in the X-ray beam, and a complete set of diffraction data is collected over a wide range of angles. Modern diffractometers use sensitive detectors, such as CCD or CMOS detectors, to record the intensities and positions of the diffracted X-rays. Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms and protect the crystal from radiation damage.

Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms within the crystal.

-

Data Reduction and Correction: The raw diffraction data is processed to correct for various experimental factors, such as background noise, absorption of X-rays by the crystal, and Lorentz and polarization effects.

-

Structure Solution: The corrected data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods are typically successful in determining the initial positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are often located from the difference electron density map or placed in calculated positions. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

Data Presentation

As the specific crystallographic data for this compound hydrate is not publicly available, a representative table of the kind of quantitative data that would be generated from a successful crystal structure determination is provided below. This table is for illustrative purposes only.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₃H₆N₄O₃ |

| Formula Weight | 146.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.50 |

| b (Å) | 10.20 |

| c (Å) | 8.80 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 648.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.498 |

| Absorption Coefficient (mm⁻¹) | 0.135 |

| F(000) | 304 |

Mandatory Visualization

The following diagram illustrates the typical experimental workflow for determining the crystal structure of a small molecule like this compound.

Navigating the Solubility Landscape of 3-Amino-1,2,4-triazole-5-carboxylic Acid: A Technical Guide

For Immediate Release

Qualitative Solubility Profile

The solubility of 3-Amino-1,2,4-triazole-5-carboxylic acid is subject to some conflicting reports in existing literature, highlighting the necessity for empirical determination. Some sources describe it as "sparingly soluble in water," while others indicate it is "very soluble in water"[1]. There is clearer consensus on its behavior in other solvents, with reports indicating solubility in aqueous base and heated Dimethyl Sulfoxide (DMSO)[2].

Table 1: Summary of Qualitative Solubility Data for this compound

| Solvent | Reported Solubility | Citation(s) |

| Water | Sparingly Soluble / Very Soluble | [1] |

| Aqueous Base | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble (when heated) | [2] |

The amphoteric nature of this compound, possessing both a basic amino group and an acidic carboxylic acid group, suggests that its aqueous solubility will be highly dependent on the pH of the medium. A predicted pKa value of 11.74 has been reported, which corresponds to the deprotonation of the triazole ring N-H, suggesting that the carboxylic acid group would be the primary determinant of solubility in acidic to neutral pH ranges[1].

Experimental Protocol for Thermodynamic Solubility Determination

The "shake-flask" method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[3] The following protocol is a generalized procedure that can be adapted to determine the solubility of this compound in various solvents and at different pH values.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline at various pH values, ethanol, DMSO)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

For pH-dependent solubility, use buffered solutions (e.g., phosphate (B84403) or citrate (B86180) buffers) at the target pH values (e.g., 2, 4, 6, 7.4, 8).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC. A specific HPLC method may need to be developed, but a starting point could involve a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water (with a pH modifier like formic or acetic acid) and UV detection at an appropriate wavelength.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

For pH-dependent studies, plot the solubility as a function of pH.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.

Conclusion

A thorough understanding of the solubility of this compound is fundamental for its successful application in research and development. While existing literature provides a qualitative starting point, this guide emphasizes the need for and provides a robust methodology to obtain precise, quantitative solubility data. The detailed experimental protocol and workflow diagram serve as a practical resource for scientists to characterize this and other similar compounds, thereby facilitating informed decisions in formulation development and other research endeavors.

References

A Technical Guide to the History and Key Discoveries of 3-Amino-1,2,4-triazole-5-carboxylic Acid (ATCA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA), a heterocyclic compound featuring a triazole ring functionalized with both an amino and a carboxylic acid group, has carved a niche in various scientific disciplines. From its foundational role in agricultural science as a plant growth regulator to its utility as a versatile building block in the synthesis of novel pharmaceutical agents, the journey of ATCA research is marked by key discoveries that have illuminated its chemical and biological significance. This technical guide provides an in-depth exploration of the historical milestones, key scientific findings, and experimental methodologies that have shaped our understanding of this multifaceted molecule.

I. Early Synthesis and Structural Elucidation

While the parent compound, 3-amino-1,2,4-triazole (also known as amitrole), has been known and synthesized through various methods since the late 19th century, the specific timeline for the first synthesis of its carboxylic acid derivative, ATCA, is less definitively documented in readily available literature. However, modern synthetic methods have provided efficient pathways to this important derivative.

One documented laboratory-scale synthesis involves the cyclization of a carbamoyl-iminohydrazide derivative.

Experimental Protocol: Synthesis of 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid

Starting Material: Ethyl 2-(2-carbamoyliminohydrazide)-2-oxoacetate

Procedure:

-

Dissolve ethyl 2-(2-carbamoyliminohydrazide)-2-oxoacetate (2 g, 35.60 mmol) in 100 ml of water.

-

Stir the reaction mixture for 12 hours at a temperature of 100 °C.

-

Upon completion of the reaction, concentrate the mixture under vacuum to obtain a residue.

-

Dissolve the resulting residue in 10 ml of water.

-

Purify the product by precipitation to yield 5-amino-1H-1,2,4-triazole-3-carboxylic acid as a white solid.

Yield: 1.1 g (63%)

This method provides a clear and reproducible pathway for obtaining ATCA for research purposes. The development of such synthetic routes has been crucial for enabling the extensive biological evaluation of ATCA and its derivatives.

II. The Discovery of Catalase Inhibition: A Central Mechanism

A pivotal discovery in the history of 3-amino-1,2,4-triazole and its derivatives was the identification of their potent inhibitory effect on the enzyme catalase. Early studies on the parent compound, 3-amino-1,2,4-triazole, established it as a specific and irreversible inhibitor of catalase.[1][2] This inhibitory action is central to many of the observed biological effects of ATCA.

The mechanism of inhibition involves the covalent binding of the triazole compound to the active site of the catalase enzyme.[2] This binding inactivates the enzyme, preventing it from carrying out its crucial role in the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.

Quantitative Analysis of ATCA's Inhibitory Potency

Recent studies have quantified the inhibitory effect of ATCA on human blood erythrocyte catalase, demonstrating a pH-dependent activity.[3]

| pH | IC50 Value (µM) | Inhibition Strength |

| 5.5 | 49.01 | Weakest |

| 7.5 | 23.21 | Strongest |

Table 1: IC50 values for the inhibition of human erythrocyte catalase by this compound at different pH levels.[3]

Experimental Protocol: Determination of Catalase Inhibition (Adapted from Çıkrıkcı & Gençer, 2024)

This protocol provides a general framework for assessing the inhibitory effect of ATCA on catalase activity.

Materials:

-

Purified catalase enzyme (e.g., from human erythrocytes)

-

This compound (ATCA) solutions of varying concentrations

-

Phosphate (B84403) buffer at desired pH values (e.g., 5.5, 7.5)

-

Hydrogen peroxide (H₂O₂) solution

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of ATCA in the appropriate phosphate buffer.

-

Pre-incubate the catalase enzyme with each concentration of ATCA for a specific period.

-

Initiate the enzymatic reaction by adding a known concentration of H₂O₂ to the enzyme-inhibitor mixture.

-

Monitor the decomposition of H₂O₂ over time by measuring the decrease in absorbance at 240 nm using a spectrophotometer.

-

Calculate the initial reaction rates for each ATCA concentration.

-

Determine the percentage of inhibition relative to a control reaction without ATCA.

-

Plot the percentage of inhibition against the logarithm of the ATCA concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram of the inhibitory action of ATCA on the catalase enzyme.

III. Application in Agriculture: A Plant Growth Regulator

The discovery of catalase inhibition by 3-amino-1,2,4-triazole derivatives directly led to their investigation as plant growth regulators. The mechanism of action in plants is linked to the suppression of ethylene (B1197577) production through the inhibition of catalase.[4] Ethylene is a key plant hormone involved in ripening and senescence. By inhibiting catalase, ATCA indirectly reduces ethylene synthesis, leading to delayed fruit ripening, prolonged senescence, and overall promotion of plant growth.[4] This property has made triazole-based compounds valuable in agriculture for enhancing crop yields and improving stress resistance.

Workflow of ATCA's role as a plant growth regulator.

IV. Role in Drug Discovery and Development

The 1,2,4-triazole (B32235) scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. ATCA, with its reactive amino and carboxylic acid groups, serves as a valuable building block for the synthesis of more complex molecules with potential pharmacological activity.[4][5]

Key Therapeutic Areas:

-

Antifungal Agents: The triazole ring is a well-established pharmacophore in many antifungal drugs. ATCA can be a precursor for the synthesis of novel antifungal compounds.[4]

-

Antiviral Agents: The structural features of ATCA make it a suitable starting material for the development of new antiviral therapies.[4]

-

Anticancer Agents: Research has explored the synthesis of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds.[6]

The versatility of ATCA in chemical synthesis allows for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

The role of ATCA in a typical drug discovery workflow.

Conclusion

The history of this compound research showcases a journey from fundamental synthetic chemistry to significant biological applications. The discovery of its role as a potent catalase inhibitor has been the cornerstone for understanding its effects as a plant growth regulator and has provided a mechanistic basis for its exploration in drug discovery. As a versatile synthetic intermediate, ATCA continues to be a valuable tool for chemists and pharmacologists in the development of new molecules with the potential to address challenges in agriculture and medicine. Future research will likely focus on further elucidating its biological targets and expanding its therapeutic and agrochemical applications.

References

- 1. A study of the inhibition of catalase by 3-amino-1:2:4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of catalase-specific inhibitor 3-amino-1,2,4-triazole on yeast peroxisomal catalase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Page loading... [guidechem.com]

- 5. This compound [tolyltriazole-benzotriazole.com]

- 6. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Acid-Base Properties of 3-Amino-1,2,4-triazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pKa values of 3-Amino-1,2,4-triazole-5-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical and agrochemical applications. Due to its amphiprotic nature, possessing both acidic (carboxylic acid) and basic (amino and triazole nitrogens) functional groups, a thorough understanding of its ionization constants (pKa) is critical for predicting its behavior in biological systems, optimizing drug formulations, and designing novel derivatives.

Data Presentation: pKa Values

| Parameter | Value | Method |

| pKa | 11.74 ± 0.40 | Predicted |

Table 1: Predicted pKa value for this compound. This value likely corresponds to the protonation of one of the nitrogen atoms on the triazole ring or the amino group.[1][2]

It is important to note that this molecule possesses multiple ionizable groups: the carboxylic acid, the amino group, and the nitrogen atoms of the triazole ring. Therefore, it is expected to have at least two pKa values: one for the deprotonation of the carboxylic acid (acidic pKa) and one or more for the protonation of the nitrogen atoms (basic pKa). The predicted value likely represents the most basic site.

Logical Framework for pKa Determination

The determination of pKa values is crucial for understanding the ionization state of a molecule at a given pH. The following diagram illustrates the logical workflow for determining the pKa of a compound like this compound.

Caption: Workflow for experimental pKa determination.

Protonation Equilibria

The pKa values of this compound describe the equilibria between its different protonation states. The following diagram illustrates these potential equilibria.

Caption: Potential protonation states of the molecule.

Experimental Protocols

While specific experimental details for this compound are not published, the following are detailed, generalized protocols for potentiometric and spectrophotometric pKa determination, which are standard methods for such compounds.

Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the inflection point of the titration curve.

Materials and Equipment:

-

pH meter with a combination glass electrode

-

Calibrated automatic titrator or manual burette

-

Stir plate and stir bar

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (B78521) (e.g., 0.1 M)

-

Deionized water, purged with nitrogen to remove dissolved CO2

-

This compound

Procedure:

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to a final concentration of approximately 1-10 mM.

-

Titration with Base (to determine acidic pKa):

-

Place a known volume of the sample solution in a beaker with a stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Add small, precise increments of the standardized NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the expected equivalence point.

-

-

Titration with Acid (to determine basic pKa):

-

To a fresh sample solution, add a stoichiometric excess of standardized NaOH to fully deprotonate the carboxylic acid.

-

Titrate this solution with standardized HCl, following the same incremental addition and recording procedure as in the base titration.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa value is equal to the pH at the half-equivalence point. This can be determined from the first derivative plot (ΔpH/ΔV vs. V) which shows a maximum at the equivalence point, or the second derivative plot (Δ²pH/ΔV² vs. V) which crosses zero at the equivalence point.

-

UV-Vis Spectrophotometry

This method is suitable for compounds where the protonated and deprotonated forms have different UV-Vis absorption spectra. The pKa is determined by measuring the change in absorbance at a specific wavelength as a function of pH.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

A series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12)

-

Stock solution of this compound in a suitable solvent (e.g., water or methanol)

Procedure:

-

Determine Analytical Wavelength:

-

Prepare two solutions of the compound at a very low pH (fully protonated) and a very high pH (fully deprotonated).

-

Scan the UV-Vis spectrum of both solutions to identify the wavelength(s) with the largest difference in absorbance (λmax).

-

-

Sample Preparation:

-

Prepare a series of solutions with a constant concentration of the compound in buffers of different, accurately known pH values. The ionic strength of the buffers should be kept constant.

-

-

Absorbance Measurement:

-

Measure the absorbance of each solution at the predetermined analytical wavelength(s).

-

-

Data Analysis:

-

The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - AB) / (AA - A)] where:

-

A is the absorbance of the solution at a given pH.

-

AA is the absorbance of the fully protonated (acidic) form.

-

AB is the absorbance of the fully deprotonated (basic) form.

-

-

A plot of pH versus log[(A - AB) / (AA - A)] will yield a straight line with a y-intercept equal to the pKa.

-

Conclusion

A comprehensive understanding of the pKa values of this compound is essential for its development and application in various scientific fields. While experimental data is currently lacking, computational predictions and established methodologies provide a strong foundation for future experimental determination. The protocols outlined in this guide offer a clear path for researchers to obtain these critical physicochemical parameters, thereby enabling more precise and effective utilization of this promising molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 3-Amino-1,2,4-triazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA), also referred to as H₂atrc in scientific literature, is a versatile organic linker for the synthesis of metal-organic frameworks (MOFs). Its molecular structure, featuring a triazole ring with three nitrogen donors and a carboxylic acid group, allows for the formation of a diverse range of coordination complexes with various transition metals. This bifunctional nature enables the construction of MOFs with different dimensionalities, from discrete 0D mononuclear complexes to 1D chains, 2D layers, and potentially 3D frameworks.[1][2]

The synthesis of ATCA-based MOFs can be achieved through several common methods, including slow evaporation, solvent diffusion, and hydrothermal reactions. The choice of synthesis method, along with other factors such as the metal salt, solvent system, and ligand-to-metal molar ratio, significantly influences the final structure and properties of the resulting MOF.[1][2] A notable challenge in working with ATCA is its tendency to form highly insoluble precipitates, which requires careful control of reaction conditions to obtain crystalline materials.[3]

These application notes provide detailed protocols for the synthesis of a selection of transition metal-based MOFs using ATCA as the primary organic linker. The described methodologies are based on established scientific literature and are intended to serve as a guide for researchers in the field.

Data Presentation

The following table summarizes the key synthesis parameters and resulting structures for five distinct metal-organic complexes synthesized with this compound.

| Compound ID | Chemical Formula | Metal Salt Precursor | Synthesis Method | Dimensionality |

| 1 | [Zn(Hatrc)₂(H₂O)] | ZnSO₄·6H₂O | Slow Evaporation | 0D (Mononuclear) |

| 2 | [Mn(Hatrc)₂(H₂O)₂]·2H₂O | MnCl₂·4H₂O | Slow Evaporation | 0D (Mononuclear) |

| 3 | [Fe₂(Hatrc)₄(OH)₂]·6H₂O | Fe(NO₃)₃·9H₂O | Slow Evaporation | 0D (Dinuclear) |

| 4 | [Cd(Hatrc)₂(H₂O)]n | CdBr₂·4H₂O | Diffusion | 1D MOF |

| 5 | [Mn(atrc)(H₂O)]n·nH₂O | Mn(OAc)₂·4H₂O | Hydrothermal | 2D MOF |

Experimental Protocols

Protocol 1: Synthesis of [Zn(Hatrc)₂(H₂O)] (Compound 1) via Slow Evaporation

This protocol describes the synthesis of a mononuclear zinc complex using the slow evaporation method.

Materials:

-

This compound (H₂atrc)

-

Zinc sulfate (B86663) hexahydrate (ZnSO₄·6H₂O)

-

Deionized water

Procedure:

-

Dissolve 0.6394 g (4.992 mmol) of H₂atrc in 500 mL of hot deionized water.

-

Allow the solution to cool to ambient temperature.

-

In a separate container, prepare an aqueous solution of the zinc salt. The exact concentration and volume of the zinc sulfate solution should be adjusted to achieve the desired ligand-to-metal ratio.

-

Mix the H₂atrc solution with the zinc sulfate solution.

-

Allow the resulting solution to stand undisturbed at room temperature for slow evaporation.

-

Colorless crystals of [Zn(Hatrc)₂(H₂O)] will form over a period of several days to weeks.

-

Isolate the crystals by filtration, wash with a small amount of cold deionized water, and air dry.

Protocol 2: Synthesis of [Mn(Hatrc)₂(H₂O)₂]·2H₂O (Compound 2) via Slow Evaporation

This protocol details the synthesis of a mononuclear manganese complex through slow evaporation.

Materials:

-

This compound (H₂atrc)

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Deionized water

Procedure:

-

Follow the same procedure as in Protocol 1, substituting zinc sulfate hexahydrate with an equimolar amount of manganese(II) chloride tetrahydrate.

-

The slow evaporation of the aqueous solution will yield crystals of [Mn(Hatrc)₂(H₂O)₂]·2H₂O.[1]

Protocol 3: Synthesis of [Fe₂(Hatrc)₄(OH)₂]·6H₂O (Compound 3) via Slow Evaporation

This protocol describes the synthesis of a dinuclear iron complex.

Materials:

-

This compound (H₂atrc)

-

Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

-

Deionized water

Procedure:

-

Follow the same procedure as in Protocol 1, using iron(III) nitrate nonahydrate as the metal salt precursor.

-

The resulting crystals from the slow evaporation process will be [Fe₂(Hatrc)₄(OH)₂]·6H₂O.[1]

Protocol 4: Synthesis of [Cd(Hatrc)₂(H₂O)]n (Compound 4) via Diffusion Method

This protocol outlines the synthesis of a 1D cadmium-based MOF using a liquid-liquid diffusion technique.

Materials:

-

This compound (H₂atrc)

-

Cadmium(II) bromide tetrahydrate (CdBr₂·4H₂O)

-

Deionized water

Procedure:

-

Prepare a dilute aqueous solution of H₂atrc.

-

In a separate container, prepare a dilute aqueous solution of cadmium(II) bromide tetrahydrate.

-

Carefully layer the lighter solution (typically the H₂atrc solution) on top of the denser metal salt solution in a narrow tube or vial to create a sharp interface.

-

Allow the setup to stand undisturbed at room temperature.

-

Over time, diffusion of the reactants will occur at the interface, leading to the formation of crystals of the 1D MOF, [Cd(Hatrc)₂(H₂O)]n.[1]

Protocol 5: Synthesis of [Mn(atrc)(H₂O)]n·nH₂O (Compound 5) via Hydrothermal Method

This protocol describes the synthesis of a 2D manganese-based MOF using a hydrothermal approach.

Materials:

-

This compound (H₂atrc)

-

Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O)

-

Deionized water

Procedure:

-

Combine H₂atrc and manganese(II) acetate tetrahydrate in a Teflon-lined stainless-steel autoclave.

-

Add deionized water as the solvent. The specific molar ratios and solvent volume should be optimized for the desired product.

-

Seal the autoclave and heat it in an oven at a specific temperature for a defined period. A typical hydrothermal reaction might be carried out at temperatures ranging from 100 to 180 °C for 24 to 72 hours.

-

After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

-

The resulting crystalline product, [Mn(atrc)(H₂O)]n·nH₂O, can be collected by filtration, washed with deionized water and ethanol, and dried under vacuum.[1]

Visualizations

Synthesis Workflow for ATCA-based MOFs

Caption: Overview of synthesis methods for ATCA-based MOFs.

Logical Relationship of Synthesis Parameters and MOF Dimensionality

Caption: Key factors determining the final MOF structure.

References

Application Notes and Protocols for the Esterification of 3-Amino-1,2,4-triazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters from 3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA), a key building block in the development of pharmaceutical compounds.[1][2] The following sections outline two common and effective methods for this esterification: a thionyl chloride-mediated procedure and the classic Fischer esterification.

Introduction

This compound is a heterocyclic compound widely utilized as an intermediate in the synthesis of various pharmaceutical agents, including antiviral, anticancer, and antimicrobial drugs.[1] Its ester derivatives are often crucial for modulating properties such as solubility, bioavailability, and reactivity in subsequent synthetic steps. The presence of both an amino and a carboxylic acid group on the triazole ring requires careful selection of reaction conditions to achieve selective esterification and avoid unwanted side reactions, such as amide formation.[3]

This document provides two reliable protocols for the preparation of ATCA esters, along with troubleshooting guidance and a summary of expected yields.

Methods and Protocols

Two primary methods for the esterification of this compound are presented below:

-

Thionyl Chloride Method: This highly efficient method involves the in-situ generation of an acid catalyst (HCl) from the reaction of thionyl chloride with an alcohol.[4][5] This approach is often favored for its relatively mild conditions and good yields.

-

Fischer Esterification: This classic acid-catalyzed equilibrium reaction utilizes an excess of alcohol to drive the formation of the ester.[6][7] While straightforward, it may require longer reaction times and careful removal of water to maximize the yield.[6][7]

Protocol 1: Esterification using Thionyl Chloride in Alcohol

This protocol describes the synthesis of methyl and ethyl esters of this compound using thionyl chloride.

Materials:

-

This compound (ATCA)

-

Anhydrous Methanol (B129727) or Ethanol (B145695)

-

Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (B1210297) (for extraction)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous methanol or ethanol (10-20 volumes).

-

Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. While stirring, slowly add thionyl chloride (2.0-3.0 eq) dropwise.

-

Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

-

-

Reaction: After the complete addition of thionyl chloride, remove the ice bath and stir the reaction mixture at room temperature or gently reflux until the reaction is complete. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: a. Remove the excess alcohol under reduced pressure using a rotary evaporator. b. Carefully neutralize the residue with a saturated sodium bicarbonate solution until effervescence ceases. c. Extract the aqueous layer with ethyl acetate (3 x volumes). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. e. Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude ester.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Fischer Esterification

This protocol outlines the synthesis of the ethyl ester of this compound via Fischer esterification.

Materials:

-

This compound (ATCA)

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄) or dry HCl gas

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: Suspend this compound (1.0 eq) in a large excess of absolute ethanol in a round-bottom flask. The alcohol also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture. Alternatively, bubble dry HCl gas through the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's completion by TLC.[3]

-

Workup: a. Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. b. Carefully neutralize the residue with a saturated sodium bicarbonate solution. c. Extract the aqueous layer with ethyl acetate (3 x volumes). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. e. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude ester.

-

Purification: The crude product can be further purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of methyl and ethyl esters of this compound.

| Ester Product | Method | Reagents | Yield (%) | Reference |

| Methyl 3-amino-1,2,4-triazole-5-carboxylate | Thionyl Chloride | ATCA, SOCl₂, Methanol | 69 | [8] |

| Ethyl 3-amino-1,2,4-triazole-5-carboxylate | Not Specified | ATCA, Ethanol | 70 | [8] |

Troubleshooting

Common challenges in the esterification of ATCA and their potential solutions are outlined below.[3]

-

Poor Solubility of Starting Material: ATCA can exist as a zwitterion, limiting its solubility in some organic solvents.[3] Using a large excess of the alcohol as the solvent in Fischer esterification can help mitigate this.[3]

-

Low or No Product Yield: This may be due to incomplete reaction. Ensure sufficient heating and reaction time, especially for Fischer esterification which often requires reflux.[3] For the thionyl chloride method, monitor the reaction progress closely by TLC.[3]

-

Presence of Side Products:

-

Acylation of the amino group: The amino group can react to form amides. Using acidic conditions helps to protonate the amino group, reducing its nucleophilicity and minimizing this side reaction.

-

Acylation of the triazole ring: The nitrogen atoms of the triazole ring are also nucleophilic and can be acylated. Careful control of reaction conditions is necessary.

-

-

Loss of Product During Workup: The ester product may have some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to improve recovery.[3]

Visualized Workflow

Caption: Experimental workflow for the esterification of ATCA.

References

- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 2. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: 3-Amino-1,2,4-triazole-5-carboxylic Acid (ATCA) as a Versatile Building Block for Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Application Notes

3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA) is a highly functionalized heterocyclic compound that serves as an invaluable building block in medicinal chemistry and materials science. Its structure incorporates three key reactive sites: a nucleophilic amino group, a carboxylic acid moiety, and the triazole ring itself, which contains reactive nitrogen atoms. This trifunctional nature allows for diverse synthetic transformations, enabling the construction of a wide array of more complex heterocyclic systems, including fused bicyclic compounds and derivatized libraries for drug screening.

Derivatives of the 3-amino-1,2,4-triazole scaffold have demonstrated significant pharmacological potential, exhibiting a broad spectrum of biological activities. These include anticancer, anti-angiogenic, antimicrobial, and antiviral properties.[1] The strategic modification of ATCA at its distinct functional groups allows for the fine-tuning of physicochemical properties and biological targets, making it a privileged scaffold in drug discovery programs.

Key Synthetic Strategies

A. Derivatization of the Carboxylic Acid Moiety: The carboxylic acid group is a prime site for modification to generate libraries of esters and amides.

-

Esterification: Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or thionyl chloride, can be employed to produce ATCA esters. These esters are often more soluble in organic solvents and can serve as intermediates for further reactions.

-

Amidation: The carboxylic acid can be activated (e.g., using thionyl chloride or coupling agents like HATU) and reacted with a wide range of primary or secondary amines to yield the corresponding carboxamides. This approach is fundamental for exploring structure-activity relationships (SAR), as the nature of the amine substituent can significantly influence biological activity.[2] Novel 5-oxo-1,2,4-triazole-3-carboxamides, for instance, have been synthesized and evaluated as potential anticancer agents.[2]

B. Cyclocondensation Reactions: The 3-amino group, in conjunction with the adjacent N4 ring nitrogen, provides a reactive dinucleophilic system for constructing fused heterocyclic rings.

-

Triazolo[1,5-a]pyrimidines: Reaction of ATCA (or its esters) with 1,3-dielectrophiles such as β-ketoesters or α,β-unsaturated ketones leads to the formation of the medicinally important triazolo[1,5-a]pyrimidine scaffold.[3] These compounds are known purine (B94841) bio-isosteres and have been investigated for various therapeutic applications.

-

Other Fused Systems: A variety of other fused systems can be accessed by selecting appropriate bifunctional reagents to react with the amino and ring nitrogen nucleophiles.

Therapeutic Potential of ATCA Derivatives

The 3-amino-1,2,4-triazole core is a key pharmacophore in numerous biologically active compounds. By using ATCA as a starting material, medicinal chemists can explore a rich chemical space for drug candidates.

-

Anticancer Activity: A significant number of studies have reported the potent anticancer activity of 3-amino-1,2,4-triazole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases and tubulin polymerization.[4] The evaluation of novel carboxamides and fused triazolopyrimidines against cancer cell lines like HepG2 (liver) and MCF7 (breast) has yielded promising candidates with low micromolar IC₅₀ values.[5]

-

Antimicrobial Activity: The triazole nucleus is a well-established feature in antifungal agents (e.g., fluconazole). Derivatives synthesized from the aminotriazole scaffold have also shown potent antibacterial activity, making this a promising area for the development of new anti-infective agents.

Data Presentation

Table 1: Synthesis Yields of ATCA Esters and Amides

This table summarizes the yields for the synthesis of various methyl and ethyl esters and morpholine (B109124)/pyrrolidine amides derived from 5-amino-1,2,4-triazole-3-carboxylic acid (ATCA, n=0) and 5-amino-1,2,4-triazol-3-ylacetic acid (n=1).

| Compound ID | R Group / Amine | n | Yield (%) | Reference |

| III | Methyl (Ester) | 0 | 75 | [6] |

| IV | Methyl (Ester) | 1 | 55 | [6] |

| V | Ethyl (Ester) | 0 | 70 | [6] |

| VI | Ethyl (Ester) | 1 | 68 | [6] |

| VII | Morpholine (Amide) | 0 | 65 | [6] |

| VIII | Morpholine (Amide) | 1 | 60 | [6] |

| IX | Pyrrolidine (Amide) | 0 | 58 | [6] |

| X | Pyrrolidine (Amide) | 1 | 55 | [6] |

Data adapted from Chernyshev et al., 2007.[6]

Table 2: In Vitro Anticancer Activity of Selected 3-Amino-[1][5][7]triazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative compounds against human cancer cell lines.

| Compound ID | Cell Line | IC₅₀ (µM/L) | Reference Drug (IC₅₀) | Reference |

| 4 | HepG2 | 25.40 | Doxorubicin (4.51) | [5] |

| 7 | HepG2 | 17.69 | Doxorubicin (4.51) | [5] |

| 7 | MCF7 | 20.31 | Doxorubicin (4.90) | [5] |

| 14a | MCF7 | 27.09 | Doxorubicin (4.90) | [5] |

| 17 | HepG2 | 23.01 | Doxorubicin (4.51) | [5] |

| 17 | MCF7 | 19.88 | Doxorubicin (4.90) | [5] |

| 28 | HepG2 | 22.19 | Doxorubicin (4.51) | [5] |

| 28 | MCF7 | 22.40 | Doxorubicin (4.90) | [5] |

| 34 | HepG2 | 19.49 | Doxorubicin (4.51) | [5] |

| 34 | MCF7 | 23.41 | Doxorubicin (4.90) | [5] |

Data adapted from Ghorab et al., 2018.[5]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for Esterification of ATCA (Ethyl Ester Synthesis)

This protocol is adapted from the general method for ester synthesis described in the literature.[6]

-

Reaction Setup: Suspend this compound (1.0 eq) in absolute ethanol (B145695) (10-15 mL per gram of ATCA).

-

Acid Catalyst: Cool the suspension in an ice bath and slowly add thionyl chloride (2.0 eq) dropwise while stirring. Alternatively, concentrated sulfuric acid can be used as a catalyst.

-

Reflux: After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralization: Carefully add the residue to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. The product may precipitate at this stage.

-

Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol.

-

Purification: Dry the crude product in a vacuum oven. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure ethyl 5-amino-1,2,4-triazole-3-carboxylate.

Protocol 2: General Procedure for Amidation of ATCA (Morpholine Amide Synthesis)

This protocol is adapted from the general method for amide synthesis described in the literature.[6]

-

Acid Chloride Formation: In a round-bottom flask, suspend ATCA (1.0 eq) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours until a clear solution is obtained.

-

Solvent Removal: Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure. The resulting solid is the crude acid chloride.

-

Amide Coupling: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF) and cool the solution in an ice bath.

-

Amine Addition: Add morpholine (2.2 eq) dissolved in the same anhydrous solvent dropwise to the stirred solution. It is crucial to maintain the temperature below 5 °C during the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, pour the reaction mixture into water. If the product precipitates, collect it by filtration. If it remains in the organic layer, separate the layers, wash the organic phase with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure 5-amino-N-morpholino-1,2,4-triazole-3-carboxamide.

Protocol 3: Synthesis of a 7-Aryl-4,7-dihydro-[1][5][7]triazolo[1,5-a]pyrimidine Derivative

This protocol is a representative three-component reaction for building the triazolopyrimidine core, a common target for ATCA derivatives.

-

Reaction Setup: In a round-bottom flask, combine the 3-amino-1,2,4-triazole derivative (e.g., ethyl 5-amino-1,2,4-triazole-3-carboxylate) (1.0 eq), an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq), and a compound with an active methylene (B1212753) group (e.g., ethyl cyanoacetate) (1.0 eq).

-

Solvent/Catalyst: Add ethanol/water (1:1 v/v) as the solvent and a catalytic amount of a base like piperidine (B6355638) or an additive like N,N,N',N'-tetramethyl-1,3-propanediamine (TMDP).

-

Reaction: Heat the mixture to reflux and stir for the appropriate time (typically 1-4 hours), monitoring completion by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol and then water to remove unreacted starting materials and catalyst. Dry the product under vacuum. If further purification is needed, recrystallization from a solvent like ethanol or DMF can be performed.

References

- 1. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]